![molecular formula C17H12ClN5O B396685 3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone](/img/structure/B396685.png)
3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone
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Overview
Description
3-[1-(4-chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone is a member of tetrazoles.
Scientific Research Applications
Antitumor Effects and Farnesyl Protein Transferase Inhibition
- Farnesyl Protein Transferase Inhibition : This compound, under the name R115777, is identified as a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo after oral administration in mice. The drug's development traces back to Janssen's ketoconazole and retinoic acid catabolism programs, focusing on the Ras prenylation process (Venet, End, & Angibaud, 2003).
Structural and Synthetic Studies
- Synthesis of Novel Derivatives : Research includes the synthesis of novel 4-pyrazolylquinolinone derivatives, showcasing the compound's versatility in chemical modifications (Abass, 2000).
- Chemical Rearrangements : Studies reveal chemical rearrangements leading to the formation of 2,4-quinazolinediones from 3-arylimino-2-indolinones, highlighting the compound's reactive nature and potential for generating new chemical entities (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Spectroscopic Characterization and Analyses
- Structural and Spectroscopic Analysis : Detailed DFT and TD-DFT/PCM calculations have been conducted for molecules similar to 3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone, providing insights into their molecular structure, spectroscopic characterization, and potential biological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Applications
- Antimicrobial Activity : A study on metal chelates of a derivative of this compound has shown its potential in antimicrobial activities, indicating its usefulness in this domain (Patel & Singh, 2009).
Chemoprevention Studies
- Chemoprevention of Lung Tumors : R115777 has been evaluated for its effectiveness in preventing the development of lung tumors in mice models, demonstrating its potential as a chemopreventive agent (Gunning, Kramer, Lubet, Steele, End, Wouters, & Pereira, 2003).
Pharmacokinetics and Mass Spectrometry Evaluation
- Mass Balance and Pharmacokinetics : The use of accelerator mass spectrometry in evaluating the pharmacokinetics and mass balance of this compound in human subjects highlights its utility in clinical research (Garner et al., 2002).
properties
Product Name |
3-[1-(4-Chlorophenyl)-5-tetrazolyl]-1-methyl-4-quinolinone |
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Molecular Formula |
C17H12ClN5O |
Molecular Weight |
337.8g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)tetrazol-5-yl]-1-methylquinolin-4-one |
InChI |
InChI=1S/C17H12ClN5O/c1-22-10-14(16(24)13-4-2-3-5-15(13)22)17-19-20-21-23(17)12-8-6-11(18)7-9-12/h2-10H,1H3 |
InChI Key |
LKXFEAKPCBODPU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NN=NN3C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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